LL-37 pentamide
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LLGNFFRKSKQKIGKQFKRIVQRIKNFFRNLVPRTQS |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action
LL-37 exhibits significant antimicrobial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. The peptide disrupts bacterial membranes through electrostatic interactions, leading to cell lysis. Studies have shown that LL-37 can bind to lipopolysaccharides (LPS), reducing their binding to Toll-like receptor 4 (TLR4) and subsequently modulating inflammatory responses .
Case Study: Inhibition of Biofilm Formation
Research indicates that LL-37 effectively inhibits biofilm formation by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. At concentrations as low as 0.5 μg/ml, LL-37 prevents the initial attachment of bacterial cells and promotes increased motility, which hinders biofilm development . This property is particularly beneficial for treating chronic wounds infected with polymicrobial biofilms.
Immune Modulation
Enhancement of Neutrophil Activity
LL-37 plays a crucial role in enhancing the immune response. It stimulates reactive oxygen species (ROS) production in neutrophils, increasing their phagocytic activity against pathogens . This modulation is vital for effective immune defense, especially in the context of infections.
Dual Role in Inflammation
While LL-37 has antimicrobial properties, it also possesses immunomodulatory effects that can either promote or inhibit inflammation depending on the context. For instance, it has been shown to suppress TLR4 signaling while enhancing TLR3 signaling, indicating a complex role in regulating immune responses . This duality suggests potential applications in managing inflammatory diseases.
Cancer Therapy
Potential Antitumor Effects
Emerging research highlights the potential of LL-37 in cancer therapy. The peptide has been linked to both tumor promotion and inhibition depending on the cancer type. For example, LL-37 has been associated with enhanced proliferation in certain breast cancer models while also exhibiting antitumor effects in others .
Mechanistic Insights
The mechanism by which LL-37 influences tumor behavior involves activation of signaling pathways such as Wnt/β-catenin and MAPK pathways. These pathways are crucial for cell proliferation and survival, suggesting that LL-37 could be leveraged for targeted cancer therapies .
Biofilm Inhibition
Mechanisms of Action Against Biofilms
LL-37's ability to inhibit biofilm formation is attributed to several mechanisms:
- Disruption of Initial Attachment: LL-37 reduces the adhesion of bacterial cells to surfaces.
- Promotion of Bacterial Motility: By stimulating twitching motility, LL-37 encourages bacteria to disperse rather than form stable biofilms.
- Quorum Sensing Interference: The peptide disrupts communication among bacterial populations, further inhibiting biofilm development .
Summary Table: Applications of LL-37 Pentamide
Comparison with Similar Compounds
LL-37 pentamide has been compared to LL-37 and related peptides in structural, functional, and mechanistic studies. Key findings are summarized below:
Structural and Biophysical Properties
Key Insights :
- The neutral-polar substitutions in pentamide eliminate pH-sensitive oligomer dissociation, a feature critical for LL-37’s interaction with nucleic acids and lipopolysaccharides (LPS) .
- Despite identical charge, pentamide’s inability to dissociate under physiological pH (7.4) limits its functional versatility compared to LL-37 .
Functional Differences in Immune Signaling
TLR3 Signaling Enhancement
LL-37 enhances Toll-like receptor 3 (TLR3) signaling by stabilizing double-stranded RNA (dsRNA) interactions. Pentamide and other analogs show reduced efficacy:
Key Insights :
- Pentamide fails to bind dsRNA or DNA due to disrupted charge distribution, despite retaining the same net positive charge as LL-37 .
- Residual TLR3 activity (77%) in pentamide suggests partial retention of dsRNA stabilization via non-electrostatic interactions .
TLR4 Inhibition
LL-37 inhibits TLR4 signaling by binding LPS. Pentamide is the only variant that loses this activity, indicating acidic residues are critical for LPS interaction .
Antimicrobial and Anticancer Activity
Key Insights :
Preparation Methods
Peptide Design and Sequence Modification
LL-37 pentamide differs from native LL-37 by replacing all acidic residues with their corresponding amides, resulting in increased net positive charge (+11 compared to +6 in LL-37) and enhanced antimicrobial activity. The primary sequence of this compound is:
Leu-Leu-Gly-Asn-Phe-Phe-Arg-Lys-Ser-Lys-Gln-Lys-Ile-Gly-Lys-Gln-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asn-Phe-Phe-Arg-Asn-Leu-Val-Pro-Arg-Thr-Gln-Ser
This modification aims to reduce the negative charges that could diminish peptide efficacy, especially against certain bacteria such as staphylococci.
Solid Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically conducted via solid phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a standard and reliable method for assembling peptides of this length and complexity.
Key steps in SPPS for this compound:
Resin and Chemistry: The peptide is synthesized on a Rink amide resin, which facilitates the generation of a C-terminal amide, matching the pentamide modification. Fmoc chemistry is employed to protect amino groups during stepwise elongation.
Coupling Reagents: Amino acids are coupled using HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent, with HOBt (1-Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine) as base and additive to improve coupling efficiency and reduce side reactions.
Deprotection: After each coupling, the Fmoc protecting group is removed using a base (commonly piperidine), allowing the next amino acid to be added.
Cleavage: Upon completion of the peptide chain, the peptide is cleaved from the resin using a cleavage cocktail typically composed of trifluoroacetic acid (TFA), thioanisole, and ethanedithiol in specific ratios (e.g., 9:0.5:0.5 v/v) at room temperature for about 2 hours.
Precipitation: The crude peptide is precipitated by adding cold diethyl ether, facilitating isolation from the cleavage mixture.
Purification
After synthesis, this compound requires purification to achieve high purity suitable for research or therapeutic use.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard purification method. Peptides are separated based on hydrophobicity using a C18 column and gradients of water and acetonitrile containing 0.1% TFA. This compound typically attains purity levels above 97% post-purification.
Mass Spectrometry Validation: Electrospray ionization (ESI) mass spectrometry confirms the molecular weight and verifies the correct peptide sequence. Measured masses closely match theoretical values, confirming synthesis accuracy.
Characterization and Quality Control
Mass Spectrometry: High-resolution mass spectrometry is used to detect the intact peptide and possible impurities. The mass deviation for this compound is typically ≤0.5 Da, indicating high synthesis fidelity.
HPLC Retention Time: The retention time correlates with the peptide's hydrophobicity and purity. This compound shows consistent retention times indicative of its expected physicochemical properties.
Peptide Folding and Structure: Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy can be used to assess secondary structure, confirming the alpha-helical conformation typical of LL-37 peptides, which is important for antimicrobial activity.
Experimental Data Summary
Additional Notes on Preparation Conditions
Salt and pH Sensitivity: LL-37 and its variants, including pentamide, show sensitivity to ionic strength and pH, which can influence oligomerization and biological activity. For example, ionic interactions contribute to oligomer formation, and salt concentrations affect peptide complex sizes.
Cross-linking and Complex Formation: In some studies, formaldehyde cross-linking was used to study peptide interactions, indicating the importance of controlling reaction conditions during preparation and analysis.
Q & A
Q. What structural modifications differentiate LL-37 pentamide from native LL-37, and how do these alterations affect its functional properties?
this compound is a synthetic variant of LL-37 where acidic residues are replaced with neutral-polar residues, resulting in a higher net charge (+11 vs. +6 for native LL-37) . This modification disrupts its ability to bind lipopolysaccharides (LPS) and inhibit TLR4 signaling, unlike truncated LL-37 variants (e.g., KR18-37) that retain LPS-binding activity . Methodologically, circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) can be used to compare secondary structure and ligand-binding kinetics between LL-37 and pentamide .
Q. How can scrambled LL-37 peptides be validated as negative controls in functional studies?
Scrambled LL-37 peptides (e.g., LL-37 scrambled peptide acetate) retain the amino acid composition of native LL-37 but with randomized sequences, eliminating antimicrobial or immunomodulatory activity. Validation requires:
Q. What experimental conditions (e.g., pH, molar ratios) critically influence this compound’s interaction with nucleic acids?
this compound’s binding to dsRNA (e.g., poly I:C) and DNA is pH-dependent, with optimal interactions observed at neutral pH (7.4) . At a 10:1 peptide-to-nucleic acid molar ratio, crosslinking assays (e.g., RCAP fingerprinting) reveal reduced contact with residues 18–23 in dsRNA, likely due to steric hindrance from its altered charge distribution . For DNA interactions, rigid dsDNA structures limit binding at high peptide concentrations, necessitating titration experiments (1:1 to 10:1 ratios) to map binding regions .
Advanced Research Questions
Q. How do contradictory findings on this compound’s LPS-binding activity inform experimental design in innate immunity studies?
While native LL-37 binds LPS via its N- and C-terminal domains, pentamide’s inability to inhibit TLR4 signaling suggests disrupted electrostatic interactions . However, conflicting data from Limulus amoebocyte assays show pentamide retains partial LPS-binding capacity (EC50 ≈ 77% of native LL-37) . To resolve this, researchers should:
Q. What methodological considerations are critical for in silico docking studies predicting this compound’s antiviral activity (e.g., against SARS-CoV-2)?
Molecular docking studies (e.g., with SARS-CoV-2 spike protein) must account for:
- Conserved residues : this compound targets conserved regions of viral RBDs, reducing mutational escape risks .
- Solvent effects : Explicit water models to simulate physiological pH and ionic strength .
- Validation : Compare docking scores with experimental SPR or microscale thermophoresis (MST) data to confirm binding .
Q. How can researchers address discrepancies in clinical studies linking LL-37 levels to inflammatory outcomes (e.g., periodontitis, autoimmune diseases)?
Clinical contradictions (e.g., elevated LL-37 in periodontitis vs. no smoker/non-smoker differences) necessitate:
- Stratified cohorts : Control for variables like smoking status, age, and microbiome composition .
- Multiplex assays : Simultaneously quantify LL-37, hBD-2, and pro-inflammatory cytokines (IL-6, TNF-α) to disentangle correlative vs. causative roles .
- Animal models : Use LL-37 knockout mice to isolate its contribution to inflammation in vivo .
Methodological Guidance Table
Critical Data Contradictions and Resolutions
- TLR3 vs. TLR4 signaling : this compound enhances TLR3 signaling (via dsRNA interactions) but fails to modulate TLR4 . Use TLR-specific inhibitors (e.g., TAK-242 for TLR4) to isolate pathways.
- pH-dependent activity : Neutral pH optimizes pentamide’s nucleic acid binding; acidic conditions (e.g., inflamed tissues) may reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
